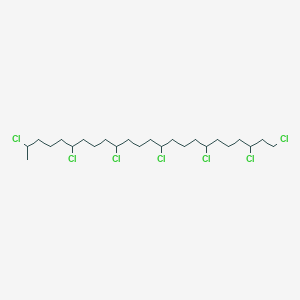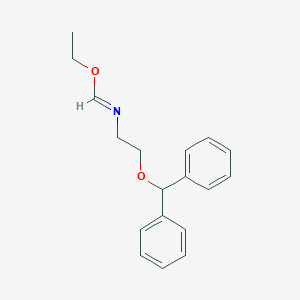
Perfluorbutyljodid
Übersicht
Beschreibung
Perfluorobutyl iodide, also known as Perfluorobutyl iodide, is a useful research compound. Its molecular formula is C4F9I and its molecular weight is 345.93 g/mol. The purity is usually 95%.
The exact mass of the compound Perfluorobutyl iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Perfluorobutyl iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluorobutyl iodide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analyse der Speiseölkontamination
Perfluorbutyljodid gehört zu den perfluorierten Alkylsubstanzen (PFAS), die in Speiseölen nachgewiesen wurden. Diese Substanzen können Speiseöle durch Kontamination von Rohstoffen, Verarbeitung oder Migration aus Kontaktmaterialien verunreinigen. Die Stabilität und physikalisch-chemischen Eigenschaften von PFAS, wie Hydrophobie und Oleophobie, machen sie zu einem Problem für die Lebensmittelsicherheit. Forschungsarbeiten zielen darauf ab, die Kontaminationsniveaus zu verstehen und standardisierte Nachweismethoden für PFAS in Speiseölen zu entwickeln .
Organische Synthese: Cyanomethylierung von Azolen und Phenolen
In der organischen Chemie unterstützt this compound die Cyanomethylierung von Azolen und Phenolen mit Acetonitril. Dieser übergangsmetallfreie Prozess erfolgt in Gegenwart von Natriumhydrid (NaH) und führt zu cyanomethylierten Produkten. Die Reaktion zeichnet sich durch ihre milden Bedingungen und mittleren bis hohen Ausbeuten aus, was sie für die Synthese von Verbindungen mit Cyanomethylgruppen wertvoll macht .
Thrombozytenhemmung für medizinische Anwendungen
This compound wurde auf seine Thrombozytenhemmenden Eigenschaften untersucht. Diese Anwendung ist besonders relevant in der medizinischen Forschung, wo die Kontrolle der Thrombozytenaktivität entscheidend sein kann, um die Gerinnungsbildung während Operationen oder bei Herzkreislauferkrankungen zu verhindern. Die Wirksamkeit von this compound in diesem Zusammenhang eröffnet Möglichkeiten für seinen Einsatz bei der Entwicklung von Therapeutika oder Beschichtungen für medizinische Geräte .
Wirkmechanismus
Target of Action
Perfluorobutyl iodide is a versatile compound that has been used in various chemical reactions. Its primary targets are azoles and phenols . In the presence of acetonitrile and sodium hydride (NaH), it assists in the cyanomethylation of these compounds . It has also been found to have significant platelet inhibition abilities .
Mode of Action
Perfluorobutyl iodide interacts with its targets through a transition-metal-free cyanomethylation process . This involves the cleavage of the C–H bond in acetonitrile, leading to the formation of a cyanomethyl radical . The reaction proceeds smoothly under mild conditions, resulting in cyanomethylated products .
Biochemical Pathways
The cyanomethylation of azoles and phenols facilitated by perfluorobutyl iodide affects the biochemical pathways of these compounds . The cyanomethyl group introduced to the azoles and phenols can serve as a potent synthetic block for the construction of diverse complex molecules .
Pharmacokinetics
Its use in the formation of perfluorotributylamine nanoparticles (pftba@alb) suggests it may have a role in enhancing the permeability of tumor blood vessels .
Result of Action
The cyanomethylation of azoles and phenols with acetonitrile results in the formation of cyanomethylated products . These products are formed in moderate to high yields . In the context of platelet inhibition, perfluorobutyl iodide has been found to increase the number of tumor-infiltrating CD8+ and CD4+ T cells .
Action Environment
The action of perfluorobutyl iodide can be influenced by environmental factors. For instance, the cyanomethylation reaction it facilitates occurs under mild conditions . Moreover, its role in platelet inhibition and enhancing the permeability of tumor blood vessels suggests that its efficacy may be influenced by the physiological environment .
Safety and Hazards
Zukünftige Richtungen
Perfluorobutyl iodide is a valuable compound with diverse applications in various fields. It is commonly used as a reagent in organic synthesis, offering a versatile platform for the introduction of perfluorobutyl moieties into different molecules . It is also used as a precursor in the production of fluorinated compounds and materials . Its high stability and resistance to heat, chemicals, and electrical conductivity make it suitable for various industrial applications .
Biochemische Analyse
Biochemical Properties
It has been used in the cyanomethylation of azoles and phenols with acetonitrile This suggests that Perfluorobutyl iodide may interact with certain enzymes and proteins involved in these reactions
Cellular Effects
Perfluorocarbon compounds, which include Perfluorobutyl iodide, have been shown to inhibit platelet activation and promote the infiltration of T cells in tumor cells . This suggests that Perfluorobutyl iodide may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been used in a transition-metal-free cyanomethylation of azoles and phenols with acetonitrile . This reaction involves the cyanomethyl radical through C–H bond cleavage in acetonitrile
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9I/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRFXXCKHGIFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047583 | |
| Record name | Nonafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pinkish liquid with a pungent odor; [3M MSDS] | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutyl iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
423-39-2 | |
| Record name | Perfluorobutyl iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonafluoro-1-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTYL IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4357HS8BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)






![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
